REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4](B(O)O)[CH:5]=[CH:6][CH:7]=1.Br[C:12]1[CH:17]=[CH:16][C:15](C)=[CH:14][N:13]=1.[C:19](=O)([O-])[O-].[Cs+].[Cs+].C(P(C(C)(C)C)C1C2C3=C4C(=CC=2)C=CC=C4C=CC3=CC=1)(C)(C)C>[Pd].[Pd].C(=CC(C=CC1C=CC=CC=1)=O)C1C=CC=CC=1.C(=CC(C=CC1C=CC=CC=1)=O)C1C=CC=CC=1.C(=CC(C=CC1C=CC=CC=1)=O)C1C=CC=CC=1.O1CCOCC1>[Cl:1][C:2]1[CH:3]=[C:4]([C:14]2[CH:15]=[C:16]([CH3:19])[CH:17]=[CH:12][N:13]=2)[CH:5]=[CH:6][CH:7]=1 |f:2.3.4,6.7.8.9.10|
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Name
|
|
Quantity
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10 g
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Type
|
reactant
|
Smiles
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ClC=1C=C(C=CC1)B(O)O
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Name
|
|
Quantity
|
13.2 g
|
Type
|
reactant
|
Smiles
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BrC1=NC=C(C=C1)C
|
Name
|
cesium carbonate
|
Quantity
|
20.84 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
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Name
|
di-tert-butyl-pyren-1-yl-phosphane
|
Quantity
|
1.33 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)P(C1=CC=C2C=CC3=CC=CC4=CC=C1C2=C34)C(C)(C)C
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Name
|
|
Quantity
|
1.47 g
|
Type
|
catalyst
|
Smiles
|
[Pd].[Pd].C(C1=CC=CC=C1)=CC(=O)C=CC1=CC=CC=C1.C(C1=CC=CC=C1)=CC(=O)C=CC1=CC=CC=C1.C(C1=CC=CC=C1)=CC(=O)C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
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solvent
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Smiles
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O1CCOCC1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The reaction mixture was filtered
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Type
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CUSTOM
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Details
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the solvent was removed under vacuum
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Type
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DISTILLATION
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Details
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The resulting mixture was purified by distillation in vacuum
|
Type
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CUSTOM
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Details
|
at 114° C.
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C=CC1)C1=NC=CC(=C1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |